Methyl 3-(isopentyl(methyl)amino)propanoate Methyl 3-(isopentyl(methyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798584
InChI: InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Methyl 3-(isopentyl(methyl)amino)propanoate

CAS No.:

Cat. No.: VC15798584

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(isopentyl(methyl)amino)propanoate -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name methyl 3-[methyl(3-methylbutyl)amino]propanoate
Standard InChI InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3
Standard InChI Key WMZBQBAHEWYSTF-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN(C)CCC(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 3-(isopentyl(methyl)amino)propanoate derives its name from the propanoate ester core (CH2CH2COOCH3\text{CH}_2\text{CH}_2\text{COOCH}_3) and the NN-methyl-NN-isopentylamino substituent at the β-carbon. The isopentyl group (CH2CH(CH3)CH2CH3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3) introduces branching, influencing solubility and steric interactions. Computational models predict a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization . The ester carbonyl (C=O\text{C=O}) and amine groups contribute to a dipole moment of approximately 3.2 D, as inferred from analogous compounds .

The molecular weight (187.28 g/mol) aligns with esters of similar complexity, such as methyl 3-[methyl(propyl)amino]propanoate (159.23 g/mol) , differing primarily in alkyl chain length. The compound’s LogP value, estimated at 1.8–2.5, suggests moderate lipophilicity, suitable for penetrating biological membranes .

Synthetic Pathways and Optimization

Hydrogenolysis-Based Deprotection

A common strategy for synthesizing NN-alkylated amino esters involves hydrogenolytic removal of protecting groups. For example, methyl 3-(methylamino)propanoate is synthesized via palladium-catalyzed hydrogenation of a benzyl-protected precursor . Applying this method to Methyl 3-(isopentyl(methyl)amino)propanoate would require:

  • Preparation of NN-benzyl-NN-isopentyl-methylamino propanoate: Reacting 3-(benzyl(isopentyl)amino)propanoic acid with methanol under acidic conditions.

  • Deprotection: Treating the intermediate with 10% Pd/C under H2\text{H}_2 atmosphere to cleave the benzyl group .

This route, while effective, risks transesterification side reactions, as observed in analogous syntheses . Optimizing reaction time and catalyst loading (e.g., 5–10% Pd/C) can mitigate this issue.

Direct Alkylation

Alternative approaches include alkylating methyl 3-(methylamino)propanoate with isopentyl bromide in the presence of a base like potassium carbonate. This one-pot method avoids protection-deprotection steps but may yield lower regioselectivity due to competing NN- and OO-alkylation.

Physicochemical Properties

Solubility and Reactivity

The compound exhibits miscibility with polar aprotic solvents (e.g., DMSO, acetone) and limited water solubility (<1 g/L). The amine group confers weak basicity (pKa9.5\text{p}K_a \approx 9.5), enabling protonation under acidic conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 3-(isopentyl(methyl)amino)propanoate serves as a precursor in synthesizing bioactive molecules. Its amphiphilic nature facilitates drug delivery systems, particularly for lipophilic therapeutics . For instance, quaternization of the amine yields cationic surfactants used in gene transfection .

Catalysis and Material Science

In organic synthesis, the compound acts as a ligand in transition metal catalysis. The nitrogen lone pair coordinates to metals like palladium, enhancing catalytic activity in cross-coupling reactions . Additionally, polymerizable esters derived from this compound have been explored for creating pH-responsive materials .

Comparative Analysis with Analogous Compounds

Methyl 3-[methyl(propyl)amino]propanoate (C₈H₁₇NO₂)

This analog lacks the branched isopentyl group, resulting in lower molecular weight (159.23 g/mol) and reduced lipophilicity (LogP ~1.2) . It demonstrates higher water solubility, making it preferable for aqueous-phase reactions.

Methyl 3-(methyl(octadecyl)amino)propanoate (C₂₃H₄₇NO₂)

With a C18 alkyl chain, this homolog exhibits strong surfactant properties (critical micelle concentration ~0.1 mM) . Its applications span emulsion stabilization and nanomaterial synthesis, though synthesis costs are higher due to the long-chain alkyl group.

Isoamyl Propanoate (C₈H₁₆O₂)

A simple ester lacking the amine group, isoamyl propanoate is primarily used as a flavoring agent . Its lower polarity (LogP ~2.8) and higher volatility contrast sharply with the target compound, underscoring the amine’s role in modulating physicochemical behavior.

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